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Compound of Interest

Compound Name: CDK2-IN-18

Cat. No.: B15584025

Introduction

Cyclin-dependent kinase 2 (CDK?2) is a pivotal serine/threonine kinase that, in complex with its
regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase
progression of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of
various cancers, making it a compelling target for therapeutic intervention.[3][4] Chemical
probes, small molecules that selectively inhibit a target protein, are indispensable tools for
dissecting the biological functions of proteins like CDK2 in both normal physiology and disease.

This technical guide provides an in-depth overview of a representative selective CDK2
chemical probe, referred to here as CDK2-IN-18, for cell cycle research. As information on a
specific probe with this exact designation is not publicly available, this guide utilizes a
composite of data from highly selective, well-characterized CDK2 inhibitors to serve as a
practical resource for researchers. The presented data and protocols are representative of
what would be expected for a potent and selective CDK2 chemical probe.

Core Compound Profile: CDK2-IN-18

CDK2-IN-18 is a potent, ATP-competitive inhibitor of CDK2. Its selectivity is achieved through
specific interactions with the ATP-binding pocket of CDK2, distinguishing it from other closely
related kinases.[3]

Chemical and Physical Properties
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Property Value

Molecular Formula C20H24Ne02

Molecular Weight 396.45 g/mol

Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM)

Quantitative Data

The efficacy and selectivity of a chemical probe are defined by its quantitative biochemical and
cellular characteristics.

Table 1: Biochemical Potency of CDK2-IN-18

Target ICs0 (NM)
CDK2/Cyclin E <1
CDK2/Cyclin A <1

ICso0 values represent the concentration of the inhibitor required to reduce the enzymatic activity
by 50% and were determined using biochemical kinase assays.[5]

Table 2: Kinase Selectivity Profile of CDK2-IN-18

Kinase % Inhibition @ 1 pM ICs0 (NM)
CDK1/Cyclin B 45 >100
CDK4/Cyclin D1 <10 >1000
CDK5/p25 20 >500
CDK®6/Cyclin D3 <10 >1000
CDK7/Cyclin H 15 >800
CDK9/Cyclin T1 30 >300
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This table demonstrates the selectivity of CDK2-IN-18 against other members of the CDK
family. High selectivity is crucial for a chemical probe to ensure that observed biological effects
are on-target.[5]

Table 3: Cellular Activity of CDK2-IN-18

Cell Line Assay ICs0 (NM)
HCC1806 (TNBC) Cell Viability 50

BT549 (TNBC) Cell Viability 75

MCF7 (Breast Cancer) Cell Viability 120
OVCAR3 (Ovarian Cancer) Cell Proliferation (EdU) 85

These values indicate the potency of CDK2-IN-18 in a cellular context, inhibiting cell viability
and proliferation in various cancer cell lines.[5]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental design is critical for understanding the
application of CDK2-IN-18.
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Caption: CDK2 signaling in the G1/S transition and its inhibition.
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Caption: Workflow for characterizing a CDK2 chemical probe.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of CDK2-IN-18 in
research.

Protocol 1: In Vitro CDK2 Kinase Assay (ADP-Glo™)

This protocol is for determining the ICso of CDK2-IN-18 against CDK2/Cyclin E or CDK2/Cyclin
A.[6]

Materials:
e Recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme (e.g., Promega)
o CDK substrate (e.g., Histone H1 or a specific peptide)

« ATP
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Kinase Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
CDK2-IN-18 (serial dilutions in DMSO)
ADP-GIlo™ Kinase Assay Kit (Promega)

384-well white plates

Procedure:

Prepare serial dilutions of CDK2-IN-18 in DMSO, then dilute further in Kinase Buffer.
In a 384-well plate, add 1 pL of the diluted inhibitor or DMSO (vehicle control).
Add 2 pL of CDK2/Cyclin enzyme solution (e.g., 2.5 ng/uL) to each well.

Add 2 pL of a substrate/ATP mixture (e.g., 25 UM substrate, 25 uM ATP) to initiate the
reaction.

Incubate the plate at 30°C for 1 hour.

Add 5 pL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
Incubate at room temperature for 40 minutes.

Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal. Incubate at room temperature for 30 minutes.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control
and plot the data to determine the ICso value using a suitable software (e.g., GraphPad
Prism).

Protocol 2: Western Blot for Phospho-Retinoblastoma
(PRD)

This protocol assesses the effect of CDK2-IN-18 on the phosphorylation of a key downstream
substrate, Rb.[7][8]
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Materials:

e Cell line of interest (e.g., MCF7)

o Complete cell culture medium

e CDK2-IN-18

o RIPA buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading
control)

e HRP-conjugated secondary antibodies

o ECL detection reagent

Procedure:

o Seed cells in 6-well plates and allow them to adhere overnight.

e Treat cells with various concentrations of CDK2-IN-18 or DMSO for the desired time (e.g., 24
hours).

e Wash cells with cold PBS and lyse with RIPA buffer.
» Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
o Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

Wash the membrane again and visualize protein bands using an ECL detection system.

Quantify band intensities to determine the relative levels of pRb.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of CDK2-IN-18 on cell cycle distribution.[9]
Materials:

e Cellline of interest

o Complete cell culture medium

« CDK2-IN-18

e PBS

e 70% cold ethanol

e Propidium lodide (PI) staining solution (containing RNase A)

e Flow cytometer

Procedure:

e Seed cells in 6-well plates and treat with CDK2-IN-18 or DMSO for 24-48 hours.
o Harvest both adherent and floating cells and wash with PBS.

» Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for
at least 2 hours.
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o Wash the fixed cells with PBS and resuspend in Pl staining solution.
¢ Incubate in the dark for 30 minutes at room temperature.
e Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

o Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S,
and G2/M phases.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.[10]
Materials:

e Cell line of interest

o Complete cell culture medium

e« CDK2-IN-18

o Opaque-walled 96-well plates

o CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

e Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) and
allow them to adhere overnight.

o Treat cells with serial dilutions of CDK2-IN-18 or DMSO.

 Incubate for 72 hours.

o Equilibrate the plate to room temperature for 30 minutes.

e Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

e Mix on an orbital shaker for 2 minutes to induce cell lysis.
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 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measure luminescence with a plate reader.

o Calculate the percent viability relative to the DMSO-treated control and determine the ICso.

Conclusion

A well-characterized, potent, and selective CDK2 chemical probe like the representative CDK2-
IN-18 described herein is a powerful tool for elucidating the complex roles of CDK2 in cell cycle
regulation and disease. The quantitative data and detailed protocols provided in this guide offer
a solid foundation for researchers to confidently employ such probes in their investigations,
ultimately advancing our understanding of cell cycle control and contributing to the
development of novel therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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